2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate
Overview
Description
“2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609401-28-6 . It has a molecular weight of 212.21 and its IUPAC name is 2-methyl-1H-benzo[d]imidazole-4-carboxylic acid dihydrate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be accelerated using a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is represented by the InChI Code: 1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6 (9 (12)13)8 (7)11-5;;/h2-4H,1H3, (H,10,11) (H,12,13);2*1H2 .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are accelerated in the presence of an acid catalyst . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Physical And Chemical Properties Analysis
“2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate” is a solid at room temperature . It has a molecular weight of 212.21 .Scientific Research Applications
Pharmacology
This compound has shown promise in the field of pharmacology, particularly as a pharmacophore. It has been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . Additionally, derivatives of this compound have exerted inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Chemistry
In chemistry, benzimidazole derivatives have been utilized as corrosion inhibitors. They can decrease both anodic and cathodic current densities, suggesting that they act as mixed-type corrosion inhibitors by adsorbing on metal surfaces . Moreover, benzimidazole Mannich bases have been synthesized for various applications, indicating the versatility of this compound in synthetic chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of targets due to their structural similarity to purine, a key structural motif in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting the active surface atoms, leading to a decrease in the surface concentration of hydrogen ions .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often resulting in antiproliferative activity on tumor cell lines .
Result of Action
Benzimidazole derivatives are known to exert pronounced antiproliferative activity on various tumor cell lines .
properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRFCXHERPOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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